molecular formula C11H15ClN2S2 B8016683 2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride

2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride

Cat. No.: B8016683
M. Wt: 274.8 g/mol
InChI Key: HLWUESYNVFDGLK-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride is a heterocyclic compound that features a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride typically involves the reaction of 2-amino-6-methylbenzothiazole with an appropriate alkylating agent. One common method involves the use of methylthioethyl chloride under basic conditions to introduce the methylthioethyl group at the 3-position of the benzothiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets. For instance, in its antimicrobial role, the compound can bind to bacterial enzymes, inhibiting their function and leading to cell death. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Lacks the methylthioethyl group, making it less versatile in chemical reactions.

    2-Amino-3-methylbenzothiazole: Similar structure but with different substitution patterns, leading to varied reactivity and applications.

    6-Methyl-2-(methylthio)benzothiazole: Lacks the amino group, affecting its biological activity.

Uniqueness

2-Amino-6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride is unique due to the presence of both the amino and methylthioethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .

Properties

IUPAC Name

6-methyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-3-ium-2-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S2.ClH/c1-8-3-4-9-10(7-8)15-11(12)13(9)5-6-14-2;/h3-4,7,12H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWUESYNVFDGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(S2)N)CCSC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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